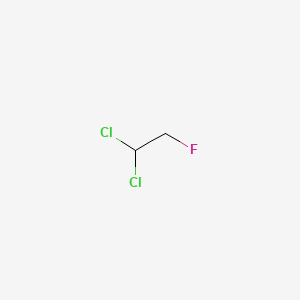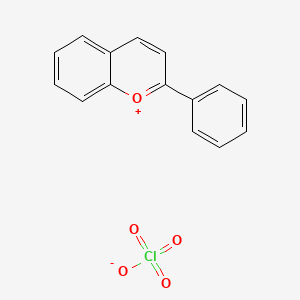
Flavylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavylium perchlorate is a type of flavylium compound, which are versatile molecules that include anthocyanins, the natural colorants responsible for the colors of many flowers and fruits. These compounds are known for their ability to switch between various species, such as flavylium cations, neutral quinoidal bases, hemiketals, and chalcones, in response to external stimuli like pH, temperature, and light
Méthodes De Préparation
The synthesis of flavylium perchlorate typically involves the reaction of a flavylium salt with perchloric acid. One common method includes the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of an acid catalyst to form the flavylium cation, which is then treated with perchloric acid to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Flavylium perchlorate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Photochemical Reactions: This compound can undergo photochromic reactions, where exposure to light causes a reversible change in color.
Applications De Recherche Scientifique
Flavylium perchlorate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of flavylium perchlorate involves its ability to switch between different chemical species in response to external stimuli. This switching is driven by changes in pH, temperature, and light, which affect the equilibrium between the flavylium cation, quinoidal base, hemiketal, and chalcone forms . These transformations are crucial for its applications in photochromic materials and as a model compound in chemical research.
Comparaison Avec Des Composés Similaires
Flavylium perchlorate is unique among flavylium compounds due to its specific chemical properties and reactivity. Similar compounds include:
Anthocyanins: Natural pigments found in plants that share the flavylium cation structure but differ in their substituents and biological roles.
3-Deoxyanthocyanidins: Found in mosses and ferns, these compounds have similar color properties but different chemical structures and reactivity.
Auronidins: Pigments in liverworts that also share the flavylium cation structure but have distinct chemical behaviors.
This compound stands out due to its synthetic accessibility and the ability to undergo a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6272-41-9 |
|---|---|
Formule moléculaire |
C15H11ClO5 |
Poids moléculaire |
306.70 g/mol |
Nom IUPAC |
2-phenylchromenylium;perchlorate |
InChI |
InChI=1S/C15H11O.ClHO4/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
CSMWYVFOQHXFMR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
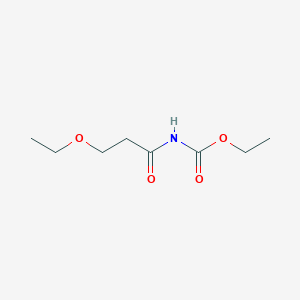
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
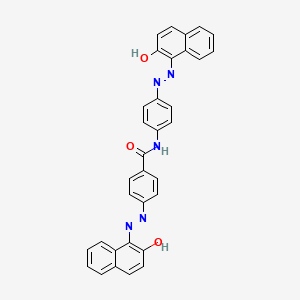
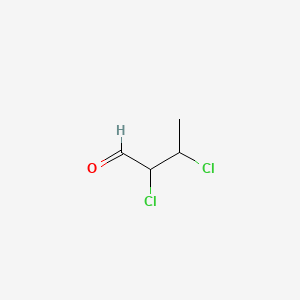
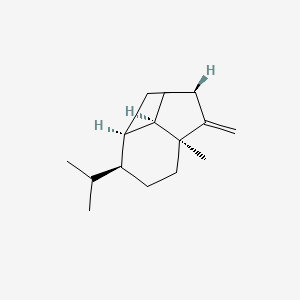
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
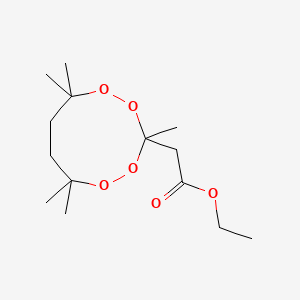
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)

![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)
